molecular formula C12H13NO B2420382 4-(4-Ethynylphenyl)morpholine CAS No. 41876-72-6

4-(4-Ethynylphenyl)morpholine

Cat. No. B2420382
CAS RN: 41876-72-6
M. Wt: 187.242
InChI Key: GCDSLECRPQHOJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Morpholines, including “4-(4-Ethynylphenyl)morpholine”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The morpholine motif, which is part of the “4-(4-Ethynylphenyl)morpholine” structure, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Theoretical calculations and IR spectral analysis have revealed that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase .


Chemical Reactions Analysis

Morpholines, including “4-(4-Ethynylphenyl)morpholine”, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds in a stereoselective manner using transition metal catalysis .


Physical And Chemical Properties Analysis

“4-(4-Ethynylphenyl)morpholine” is a solid at room temperature . It has a molecular weight of 187.24 .

Scientific Research Applications

Chemical Synthesis

“4-(4-Ethynylphenyl)morpholine” is a chemical compound with the molecular formula C12H13NO . It is used in various chemical synthesis processes due to its unique structure and reactivity .

Precursor in Medicinal Chemistry

This compound has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .

Antidiabetic Drug Research

It has been used in the field of antidiabetic drug research . The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity .

Antimigraine Drug Research

This compound has also been used in the research of antimigraine drugs . The thiomorpholine group can be used as a building block in amide-coupling reactions .

Kinase Inhibitor Research

“4-(4-Ethynylphenyl)morpholine” has been widely used in the research of kinase inhibitors . The thiomorpholine group can be used as a building block in amide-coupling reactions .

Reverse Transcriptase Inhibitor Research

This compound has been used in the research of reverse transcriptase inhibitors . The thiomorpholine group can be used as a building block in amide-coupling reactions .

Antibiotic Research

It has been used in the research of antibiotics . The thiomorpholine group can be used as a building block in amide-coupling reactions .

Antifungal and Antimycobacterial Agent Research

“4-(4-Ethynylphenyl)morpholine” has been used in the research of antifungal and antimycobacterial agents . The thiomorpholine group can be used as a building block in amide-coupling reactions .

Mechanism of Action

While the specific mechanism of action for “4-(4-Ethynylphenyl)morpholine” is not mentioned in the retrieved papers, morpholine derivatives have been found to have various pharmacological actions .

Safety and Hazards

The safety data sheet for morpholine, a related compound, indicates that it is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

4-(4-ethynylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDSLECRPQHOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethynylphenyl)morpholine

CAS RN

41876-72-6
Record name 4-(4-ethynylphenyl)morpholine
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